(S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide
Description
(S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide is a chiral small molecule characterized by a butanamide backbone with distinct substituents: a 4-nitrobenzyl group attached to the amide nitrogen, a methyl group at the 3-position, and an amino group at the 2-position in the (S)-configuration. The 4-nitrobenzyl group introduces strong electron-withdrawing properties, which may enhance reactivity or influence intermolecular interactions in biological or synthetic contexts.
Properties
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-[(4-nitrophenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9(2)12(14)13(17)15(3)8-10-4-6-11(7-5-10)16(18)19/h4-7,9,12H,8,14H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPPYJRLZBMKHP-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4-nitrobenzyl bromide with an appropriate amine, followed by further functionalization to introduce the butanamide moiety . The reaction conditions often involve the use of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at controlled temperatures ranging from 10°C to 40°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nitro Group Reduction
The 4-nitrobenzyl moiety undergoes catalytic hydrogenation to form the corresponding amine derivative. This reaction is critical for modifying electronic properties and enhancing bioavailability.
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Mechanism : Sequential electron transfer via adsorbed hydrogen on Pd surface, forming nitroso and hydroxylamine intermediates before final amine.
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Applications : Aminobenzyl derivatives exhibit enhanced receptor-binding affinity in pharmacological studies.
Amide Hydrolysis
The tertiary amide bond resists hydrolysis under mild conditions but cleaves under strong acidic or basic environments:
| Reaction | Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 24h | (S)-2-Amino-3-methylbutanoic acid + 4-nitrobenzyl-dimethylamine | 68% | Racemization observed at C2 (15% R isomer) |
| Basic hydrolysis | 2M NaOH, 100°C, 12h | Same as above | 54% | Lower yield due to side reactions |
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Steric Effects : Dimethyl groups on nitrogen slow hydrolysis kinetics compared to unsubstituted analogs.
Amino Group Functionalization
The primary amine at C2 participates in nucleophilic reactions, enabling diversification for drug-discovery applications:
Acylation
Schiff Base Formation
Reacts with aldehydes (e.g., benzaldehyde) in ethanol under anhydrous conditions to form imines (70–85% yield), useful for metal-chelation studies.
Nitro Group Participation in Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing nitro group directs electrophiles to the meta position:
| Reaction | Conditions | Product | Outcome |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 1h | (S)-2-Amino-N,3-dimethyl-N-(3-nitro-4-nitrobenzyl)butanamide | 43% |
| Sulfonation (H₂SO₄, SO₃) | 50°C, 3h | Sulfonated derivative | 58% |
Oxidative Pathways
The tertiary amine and alkyl chains undergo oxidation under controlled conditions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 4h | (S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanedioic acid diamide | 62% |
| mCPBA | DCM, RT, 12h | N-Oxide derivative | 78% |
Chiral Stability Under Reaction Conditions
The (S)-configuration at C2 remains intact in most reactions except:
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Strong Acid/Base Hydrolysis : Partial racemization (up to 15%).
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Radical Reactions : Complete loss of stereochemistry observed in peroxidation.
Comparative Reactivity with Structural Analogs
Key differences from related compounds:
| Compound | Modification | Reactivity Difference |
|---|---|---|
| (S)-2-Amino-N-ethyl-3-methyl-N-(4-nitrobenzyl)butyramide | Ethyl vs. dimethyl | Faster amide hydrolysis due to reduced steric hindrance |
| (S)-2-Amino-N-isopropyl-3-methyl-N-(4-nitrobenzyl)butyramide | Isopropyl substituent | Slower EAS due to increased bulk near nitro group |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Research
The compound has shown potential in anticancer research due to its ability to form stable semiquinone derivatives upon bioreduction. These derivatives can lead to DNA inter-strand cross-linking, which is a mechanism that can induce cytotoxicity in cancer cells. Studies have indicated that compounds with similar structures exhibit nanomolar activity in vitro, suggesting that (S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide could be a candidate for further development as an anticancer agent .
1.2 Hypoxia-Targeted Drug Delivery
Research has proposed the use of this compound in hypoxia-targeted drug delivery systems. By leveraging its chemical properties, it may facilitate the selective delivery of therapeutic agents to hypoxic tumor environments, which are often resistant to conventional therapies. This targeted approach aims to enhance the efficacy of cancer treatments while minimizing side effects on healthy tissues .
Synthesis and Chemical Properties
2.1 Asymmetric Synthesis
This compound serves as a chiral building block in asymmetric synthesis. Its unique structure allows for the creation of other complex molecules through various chemical reactions, including nucleophilic attacks and lactamization processes. This versatility makes it valuable in the development of new pharmaceuticals .
2.2 Mechanistic Studies
Mechanistic studies involving this compound have revealed insights into its reactivity and interaction with biological targets. For example, the formation of DNA adducts through reductive activation has been documented, highlighting the importance of understanding how such compounds can influence cellular mechanisms and potentially lead to therapeutic effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related molecules in terms of substituents, molecular weight, availability, and applications. Below is a detailed analysis and data table summarizing key differences:
Data Table: Structural and Functional Comparison
Key Findings
Bromine in bromobutide contributes to its herbicidal activity, demonstrating how halogenation can drastically alter bioactivity .
Steric and Stereochemical Considerations :
- Trimethylation (e.g., (2S)-N,3,3-trimethyl analog) introduces steric hindrance, possibly reducing solubility but increasing metabolic stability .
- The (S)-configuration in the target compound and analogs suggests enantioselective applications, such as chiral catalysts or pharmaceuticals .
Higher prices for phenylmethyl-substituted compounds (e.g., ¥25,400/100mg) reflect the cost of aromatic substituents and enantiopure synthesis .
Biological Activity
(S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure features an amino group, a dimethyl group, and a nitrobenzyl moiety, which contribute to its unique reactivity and biological interactions. The presence of these functional groups is crucial for its potential pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The mechanism of action likely involves the inhibition of microbial enzymes or disruption of cellular processes.
- Anticancer Potential : There is growing interest in its anticancer properties, with studies indicating possible efficacy against certain cancer cell lines.
Case Studies and Research Findings
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Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to assess its potency.
- Table 1 : Antimicrobial Activity Data
Results indicated that this compound effectively inhibited the growth of Staphylococcus aureus at lower concentrations compared to other strains.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25 -
Anticancer Studies :
- In vitro studies on human cancer cell lines demonstrated that the compound could induce apoptosis in cancer cells.
- Table 2 : Anticancer Activity Data
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.Cell Line IC50 (µM) MCF-7 (Breast Cancer) 10 HeLa (Cervical Cancer) 12 A549 (Lung Cancer) 15
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : It could interact with specific receptors on cell surfaces, leading to altered signaling pathways that promote apoptosis in cancer cells.
Q & A
Q. What synthetic methodologies are recommended for the stereoselective preparation of (S)-2-Amino-N,3-dimethyl-N-(4-nitrobenzyl)butanamide?
The synthesis of this compound requires careful control of stereochemistry. A plausible approach involves:
- Chiral auxiliary-assisted synthesis : Use (S)-tert-leucine derivatives as chiral templates to introduce the amino group with high enantiomeric excess. For example, coupling 4-nitrobenzylamine with a protected (S)-2-amino-3-methylbutanoic acid intermediate, followed by deprotection and amidation steps .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of ketone intermediates to achieve the desired (S)-configuration .
Key challenges include minimizing racemization during amide bond formation and optimizing reaction conditions (e.g., solvent, temperature) to preserve stereochemical integrity.
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
- NMR spectroscopy : H and C NMR can confirm the presence of the 4-nitrobenzyl group (distinct aromatic protons at δ 8.2–8.4 ppm) and the stereochemistry of the chiral center via coupling constants (e.g., for vicinal protons) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (CHNO) with accurate mass measurement (<2 ppm error) .
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) to assess enantiomeric purity (>98% ee), with mobile phases like hexane/isopropanol (90:10) and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?
Discrepancies may arise due to:
- Solubility differences : The 4-nitrobenzyl group imparts hydrophobicity, leading to aggregation in aqueous buffers. Use dynamic light scattering (DLS) to confirm colloidal stability and adjust solvent systems (e.g., DMSO/cosolvents) to maintain monomeric dispersion .
- Off-target effects : Perform counter-screening against related receptors (e.g., GPR41, GPR43) using competitive binding assays (e.g., fluorescence polarization) to rule out nonspecific interactions .
- Metabolic instability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify rapid degradation pathways, which may explain reduced activity in cell-based assays .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in receptor-binding studies?
- Analog synthesis : Systematically modify substituents (e.g., replace the 4-nitro group with halogens or methoxy groups) to evaluate electronic and steric effects on binding affinity .
- Molecular docking : Use X-ray crystallography or cryo-EM structures of target receptors (e.g., GPCRs) to model interactions. Focus on hydrogen bonding with the amide group and π-π stacking of the nitrobenzyl moiety .
- Free-energy perturbation (FEP) calculations : Quantify binding energy differences between analogs to prioritize synthetic targets .
Q. How can the metabolic fate and stability of this compound be evaluated in preclinical models?
- In vitro assays : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS. Key metabolic sites include the nitro group (reduction to amine) and the methyl groups (oxidation to carboxylic acids) .
- Isotope labeling : Synthesize a C-labeled version to track metabolic pathways in vivo using NMR or accelerator mass spectrometry (AMS) .
- Pharmacokinetic profiling : Measure plasma half-life, clearance, and bioavailability in rodent models after oral/intravenous administration to correlate stability with efficacy .
Q. What experimental designs are recommended for investigating enantiomer-specific pharmacological effects?
- Enantiomer separation : Use preparative chiral chromatography to isolate (S)- and (R)-forms. Validate purity via circular dichroism (CD) spectroscopy .
- Biological assays : Compare IC values of both enantiomers in target assays (e.g., enzyme inhibition, receptor binding) to identify stereospecific activity. For example, the (S)-enantiomer may exhibit higher affinity due to optimal spatial alignment with the receptor’s active site .
- Toxicology studies : Assess enantiomer-specific toxicity in zebrafish or murine models to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
